(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid
Description
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with both acetoxy (–OAc) and trifluoromethyl (–CF₃) groups at the 4- and 3-positions, respectively. These substituents confer distinct electronic and steric properties, making the compound valuable in organic synthesis, materials science, and medicinal chemistry. The trifluoromethyl group is a strong electron-withdrawing moiety, while the acetoxy group introduces steric bulk and moderate electron-withdrawing effects. Such dual functionality enables applications in Suzuki-Miyaura cross-coupling reactions, inhibitor design, and functionalization of nanomaterials .
Properties
IUPAC Name |
[4-acetyloxy-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-5(14)17-8-3-2-6(10(15)16)4-7(8)9(11,12)13/h2-4,15-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKZULPEVGTZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(=O)C)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with a boronic acid derivative. The reaction is carried out under palladium-catalyzed conditions, often using a Suzuki-Miyaura coupling reaction . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol derivative.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products Formed
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Scientific Research Applications
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is a chemical compound with diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry . Boronic acids, including this compound, have gained popularity in medicinal chemistry due to their ability to form coordinate covalent interactions with nucleophilic structures in biological systems .
Scientific Research Applications
- Organic Synthesis: this compound serves as a building block in the synthesis of complex organic molecules . It is particularly useful in the development of pharmaceuticals and agrochemicals .
- Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, which allow for the creation of carbon-carbon bonds . These reactions are essential for creating diverse chemical libraries .
- Fluorinated Compounds: The trifluoromethyl group in this compound enhances the biological activity of compounds, making it valuable in medicinal chemistry for developing new drugs with improved efficacy . Fluorinated boronic acids are actively explored for their unique properties in various applications .
- Material Science: Boronic acid derivatives can be employed in the design of advanced materials, such as polymers and coatings, that require specific chemical properties .
- Antiandrogen Research: Boronic acids are used in the design and synthesis of potential antiandrogens for treating prostate cancer . By replacing the nitro group with a boronic acid functionality, researchers aim to create compounds with improved efficacy and reduced toxicity .
- Antimicrobial Activity: 3-(trifluoromethyl)phenylboronic acid compounds have demonstrated reasonable antibacterial activity .
Mechanism of Action
The mechanism of action of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Table 1. Substituent Effects on Key Properties
Key Observations :
- The trifluoromethyl group in para position minimizes the dihedral angle between the phenyl and boronic acid planes, favoring planar conformations and dimerization via hydrogen bonding .
Reactivity in Cross-Coupling Reactions
Boronic acids with electron-withdrawing groups (EWGs) often exhibit reduced reactivity in cross-coupling due to decreased nucleophilicity. For example:
Table 3. Inhibitory Activity of Selected Boronic Acids
Insights :
- The acetoxy group in the target compound may enhance lipophilicity , improving cell membrane permeability compared to hydroxyl or methoxy analogs.
Biological Activity
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, properties, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is , which includes a boronic acid functional group that is known for its ability to interact with various biological targets. The trifluoromethyl group enhances the lipophilicity and potentially the bioactivity of the compound.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available phenolic precursors.
- Boronation : The introduction of the boronic acid moiety can be achieved through reactions involving boron reagents such as boron trifluoride or organoboranes.
- Acetoxylation : The acetoxy group is introduced using acetic anhydride or acetyl chloride under basic conditions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties.
- Inhibition Studies : In vitro studies indicate moderate activity against various fungi and bacteria, including Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can effectively limit microbial growth, particularly against Aspergillus niger and Bacillus cereus .
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 100 | Moderate |
| Aspergillus niger | 50 | Moderate |
| Escherichia coli | 25 | High |
| Bacillus cereus | 10 | Very High |
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Studies have shown that derivatives of phenylboronic acids can inhibit cancer cell proliferation by interfering with specific enzymatic pathways, particularly those involved in cell cycle regulation.
- Mechanism of Action : The proposed mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors. This action results in cell cycle arrest at the G2/M phase, which is critical for cancer cell growth inhibition .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Molecules highlighted that this compound showed significant antibacterial activity compared to established antibiotics like AN2690. It was noted that at higher concentrations, it completely inhibited the growth of tested microorganisms .
- Anticancer Research : Another research effort focused on the anticancer properties of boronic acids, demonstrating that modifications to the boronic acid structure could enhance selectivity and potency against various cancer cell lines. The findings suggested that this compound could serve as a lead compound for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid?
- The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acids as intermediates. For example, analogous trifluoromethyl-containing boronic acids, such as 4-(trifluoromethyl)phenylboronic acid, are used in radical-based functionalization of materials under biphasic conditions (water/DCM) with silver nitrate and potassium persulfate . The acetoxy group may act as a transient protecting group during synthesis, similar to tert-butoxycarbonyl (Boc) protection in multi-step reactions .
Q. What analytical techniques are critical for characterizing this compound?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm molecular weight and purity, with fragmentation patterns (e.g., m/z 243 [M+H-C4H9OCO]+) aiding structural elucidation .
- High-Performance Liquid Chromatography (HPLC): Retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) ensures purity (>97%) and monitors reaction progress .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR and ¹⁹F NMR are essential for verifying the trifluoromethyl and acetoxy substituents’ positions and electronic environments .
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- The electron-withdrawing trifluoromethyl group enhances the boronic acid’s acidity, facilitating transmetalation in Suzuki reactions. It also stabilizes intermediates, improving yields in aryl-aryl bond formations .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products in multi-step syntheses involving this boronic acid?
- Biphasic Systems: Using water/DCM with oxidizing agents (e.g., K₂S₂O₈) minimizes undesired radical side reactions, as demonstrated in graphitic material functionalization .
- Temperature Control: Low temperatures (0–6°C) stabilize reactive intermediates, preventing premature deprotection of the acetoxy group .
Q. What strategies are effective for detecting and quantifying genotoxic impurities in boronic acid derivatives?
- LC-MS/MS: Validated methods (per ICH guidelines) enable simultaneous quantification of impurities (e.g., carboxy phenyl boronic acid) at sub-ppm levels. Parameters include a limit of detection (LOD) <0.1 ppm and linearity across 0.1–5 ppm ranges .
- Stress Testing: Exposure to heat, light, and acidic conditions identifies degradation pathways, with impurity profiles monitored via retention time shifts .
Q. How does the acetoxy group’s stability under varying pH conditions impact synthetic applications?
- The acetoxy group hydrolyzes under basic conditions, requiring neutral or mildly acidic buffers during coupling reactions. Stability studies (pH 3–9) with timed HPLC sampling quantify hydrolysis rates, informing reaction design .
Methodological Considerations
Q. What computational tools aid in predicting mutagenicity risks of boronic acid impurities?
- In Silico Models: Software like Derek Nexus or Toxtree evaluates structural alerts (e.g., boronic acid moieties) for mutagenic potential, guiding impurity control strategies .
Q. How can spectroscopic techniques differentiate between regioisomers in trifluoromethyl-substituted boronic acids?
- ¹⁹F NMR: Distinct chemical shifts (δ -60 to -65 ppm) and coupling patterns resolve regioisomeric mixtures. For example, 3- vs. 4-substituted trifluoromethyl groups exhibit split signals due to varying electronic environments .
Safety and Handling
Q. What precautions are necessary when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
